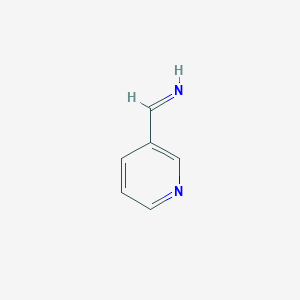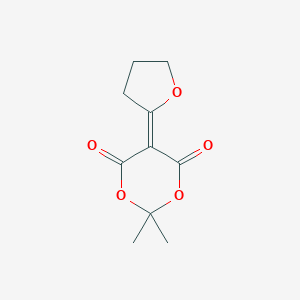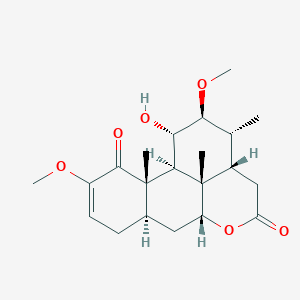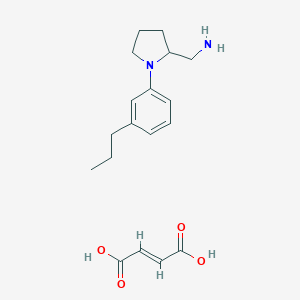
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate, also known as propylhexedrine, is a synthetic compound that is structurally similar to amphetamine. It is a psychoactive stimulant that is commonly used as a nasal decongestant and as a treatment for attention deficit hyperactivity disorder (ADHD). Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain.
作用機序
Propylhexedrine acts as a releasing agent for norepinephrine, dopamine, and serotonin by binding to the transporters that normally remove these neurotransmitters from the synaptic cleft. This causes an increase in the concentration of these neurotransmitters in the synaptic cleft, leading to increased neurotransmitter activity. Propylhexedrine also inhibits the reuptake of these neurotransmitters, leading to further increases in neurotransmitter activity.
生化学的および生理学的効果
Propylhexedrine has been found to have a number of biochemical and physiological effects. It has been shown to increase heart rate, blood pressure, and body temperature. It also increases the release of glucose from the liver and decreases appetite. Propylhexedrine has been found to have effects on the central nervous system, including increased alertness, euphoria, and increased sociability.
実験室実験の利点と制限
Propylhexedrine has several advantages for use in lab experiments. It is a relatively inexpensive and easy to synthesize compound. It also has a well-established mechanism of action and has been extensively studied in both animal and human subjects. However, there are also limitations to its use in lab experiments. Propylhexedrine has a relatively short half-life, which can make it difficult to study its long-term effects. It also has potential for abuse and dependence, which can complicate its use in research.
将来の方向性
There are several future directions for research on (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine. One area of interest is its potential as a treatment for ADHD. Propylhexedrine has been found to be effective in improving attention and reducing hyperactivity in animal models of ADHD. Another area of interest is its potential as a treatment for depression. Propylhexedrine has been found to have antidepressant effects in animal models of depression. Additionally, there is interest in exploring the potential use of (-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarateine in the treatment of substance use disorders, particularly in the treatment of cocaine addiction.
合成法
Propylhexedrine is synthesized through the reaction of benzaldehyde and nitroethane, followed by reduction of the resulting nitrostyrene with hydrogen gas and a palladium catalyst. The resulting amine is then reacted with pyrrolidine to form the final product.
科学的研究の応用
Propylhexedrine has been found to have potential applications in scientific research due to its ability to interact with various neurotransmitter systems in the brain. It has been shown to act as a releasing agent for norepinephrine, dopamine, and serotonin, which are neurotransmitters involved in the regulation of mood, attention, and motivation. Propylhexedrine has also been found to inhibit the reuptake of these neurotransmitters, leading to increased levels of neurotransmitter activity in the brain.
特性
CAS番号 |
142469-99-6 |
|---|---|
製品名 |
(-)-1-(3-Propylphenyl)-2-pyrrolidinemethanamine fumarate |
分子式 |
C18H26N2O4 |
分子量 |
334.4 g/mol |
IUPAC名 |
(E)-but-2-enedioic acid;[1-(3-propylphenyl)pyrrolidin-2-yl]methanamine |
InChI |
InChI=1S/C14H22N2.C4H4O4/c1-2-5-12-6-3-7-13(10-12)16-9-4-8-14(16)11-15;5-3(6)1-2-4(7)8/h3,6-7,10,14H,2,4-5,8-9,11,15H2,1H3;1-2H,(H,5,6)(H,7,8)/b;2-1+ |
InChIキー |
DSZUMNMGLVFKIQ-WLHGVMLRSA-N |
異性体SMILES |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=C/C(=O)O)\C(=O)O |
SMILES |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
正規SMILES |
CCCC1=CC(=CC=C1)N2CCCC2CN.C(=CC(=O)O)C(=O)O |
同義語 |
2-Pyrrolidinemethanamine, 1-(3-propylphenyl)-, (-)-, (E)-2-butenedioat e (1:1) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



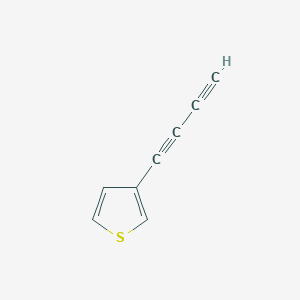
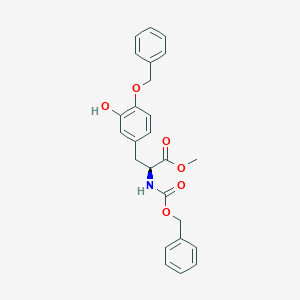
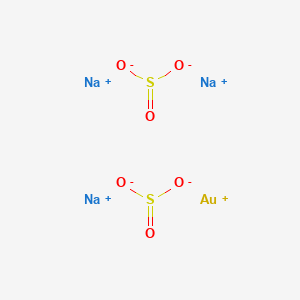



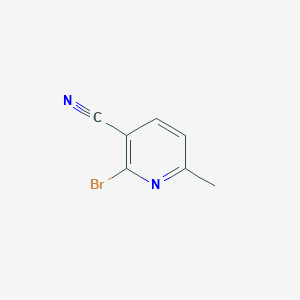
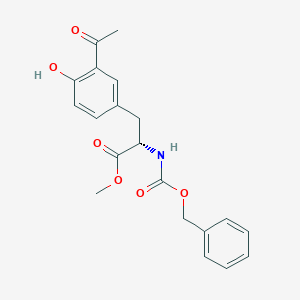
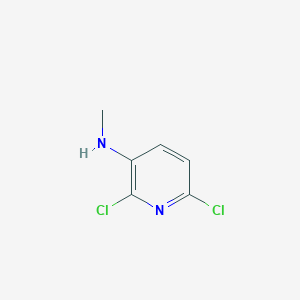
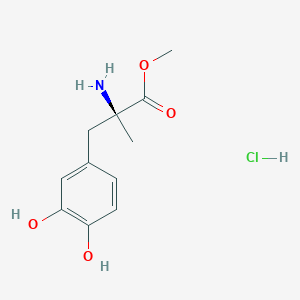
![Trisodium;2-[2-[bis(carboxylatomethyl)amino]ethyl-(3-trimethoxysilylpropyl)amino]acetate](/img/structure/B139601.png)
